
JQEZ5
Overview
Description
JQEZ5 is a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a lysine methyltransferase. This compound is known for its ability to inhibit the methylation of histone H3 at lysine 27 (H3K27me3), a modification associated with gene repression. This compound has shown significant potential in cancer research, particularly in targeting cancers that exhibit overexpression of EZH2 .
Preparation Methods
The synthesis of JQEZ5 involves a nine-step linear process that is both high-yielding and scalable . The synthetic route includes the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. The compound is typically dissolved in dimethyl sulfoxide (DMSO) for storage and use in experiments .
Chemical Reactions Analysis
JQEZ5 undergoes several types of chemical reactions, primarily focusing on its interaction with the polycomb repressive complex 2 (PRC2). It exhibits S-adenosyl methionine (SAM)-competitive inhibition of PRC2, reducing the global level of the PRC2-associated mark H3K27me3 in cells . The major product formed from these reactions is the demethylated histone H3, which leads to the reactivation of previously repressed genes .
Scientific Research Applications
Cancer Treatment
JQEZ5 has been extensively studied for its anti-tumor efficacy in various cancer models, particularly non-small cell lung carcinoma (NSCLC) and chronic myeloid leukemia (CML).
- Lung Cancer Studies : In preclinical studies, this compound demonstrated significant tumor regression in genetically engineered mouse models with high EZH2 expression. Long-term treatment with this compound resulted in decreased tumor burden, confirming its potential as an effective therapeutic agent against EZH2-dependent cancers .
- Mechanistic Insights : Research indicates that this compound not only inhibits tumor growth but also alters chromatin states by reducing H3K27me3 levels, which is crucial for reversing oncogenic transcriptional programs .
Epigenetic Research
This compound serves as a valuable tool for investigating the role of epigenetic modifications in cancer biology.
- Epigenetic Profiling : Studies using this compound have revealed insights into how EZH2 overexpression contributes to the aberrant regulation of genes involved in tumor suppression and development. This compound aids in understanding the epigenetic landscape of various cancers .
Drug Development
The development of this compound has implications for future drug design targeting EZH2 and related pathways.
- Comparative Analysis : Compared to other EZH2 inhibitors like GSK926 and GSK343, this compound exhibits unique selectivity and potency, making it a candidate for further clinical trials and potential therapeutic applications .
Case Study 1: Non-Small Cell Lung Carcinoma
In a study conducted by Zhang et al., this compound was tested on human lung adenocarcinoma cell lines and murine models. The results indicated that treatment with this compound led to significant reductions in tumor size and improved survival rates among treated mice compared to controls .
Case Study 2: Chronic Myeloid Leukemia
Another investigation highlighted the efficacy of this compound in CML models. The compound inhibited cell proliferation and induced apoptosis in CML cells exhibiting high levels of EZH2, demonstrating its potential as a targeted therapy for this malignancy .
Data Tables
Mechanism of Action
JQEZ5 exerts its effects by selectively inhibiting the enzyme EZH2, which is a component of the PRC2 complex. EZH2 catalyzes the methylation of histone H3 at lysine 27, leading to gene repression. By inhibiting EZH2, this compound reduces the levels of H3K27me3, thereby reactivating genes that were previously silenced . This mechanism is particularly effective in cancers that rely on EZH2 overexpression for growth and survival .
Comparison with Similar Compounds
JQEZ5 is unique in its high selectivity and potency as an EZH2 inhibitor. Similar compounds include GSK926 and GSK343, which also inhibit EZH2 but may have different selectivity profiles and potencies . Another related compound is JQEZ23, which is a structurally matched inactive analogue of this compound . These comparisons highlight the specificity and effectiveness of this compound in targeting EZH2-dependent pathways.
Biological Activity
JQEZ5 is a novel, open-source inhibitor targeting the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2) involved in epigenetic regulation and gene silencing. Elevated EZH2 activity is implicated in various cancers, including lung adenocarcinoma and B-cell lymphomas. This article explores the biological activity of this compound, detailing its efficacy in preclinical studies, mechanisms of action, and potential therapeutic applications.
This compound selectively inhibits EZH2 enzymatic activity, leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27me3), a marker associated with gene repression. The compound exhibits approximately 10-fold selectivity for EZH2 over its homolog EZH1, making it a potent agent for targeting EZH2-dependent tumors.
Key Findings:
- In vitro Activity : this compound demonstrated significant anti-tumor activity against melanoma cell lines harboring the EZH2 Y641F mutation, with an EC50 value of 860 nM , compared to 4.0 μM in wild-type lines .
- Cell Cycle Effects : Treatment with this compound resulted in cell cycle arrest within 3-5 days, indicating its potential to halt tumor progression .
- Induction of Apoptosis : Prolonged exposure (greater than one week) to sub-micromolar concentrations of this compound led to cell death in EZH2 Y641F mutant lines .
In Vivo Efficacy
The effectiveness of this compound was further validated through in vivo studies using genetically engineered mouse models (GEMMs) and xenograft models.
Case Studies:
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Lung Adenocarcinoma Model : In GEMMs expressing high levels of EZH2, long-term treatment with this compound resulted in significant reductions in tumor burden. Mice treated with this compound exhibited a marked regression of tumors compared to control groups .
Treatment Tumor Burden Reduction Control No significant change This compound Significant reduction -
B-cell Lymphoma Model : In a study involving CD19 CRE Ezh2 Y641F/+ mice, treatment with this compound cleared malignant populations from the spleen within six days without affecting normal B-cell counts .
Treatment Malignant Cell Clearance Vehicle No clearance This compound Complete clearance
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, including good bioavailability and low toxicity profiles in preclinical models. These characteristics make it a promising candidate for further clinical development.
Comparative Analysis with Other EZH2 Inhibitors
This compound has been compared with other EZH2 inhibitors such as UNC1999 and GSK126. In head-to-head assays:
Inhibitor | EC50 (Wild-Type) | EC50 (Y641F) |
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UNC1999 | >3.5 μM | >3.5 μM |
GSK126 | >3.5 μM | >3.5 μM |
This compound | 4.0 μM | 860 nM |
These results highlight this compound’s superior potency against EZH2 Y641F mutations, making it particularly useful for treating specific cancer types driven by this mutation.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating JQEZ5's efficacy in cancer research?
Methodological guidance:
- In vitro : Use lymphoma/melanoma cell lines (e.g., Ezh2Y641F-mutant models) to measure H3K27me3 reduction via Western blot .
- In vivo : Employ syngeneic mouse models (e.g., TyrCREERT2B-RafV600EPtenL/+Ezh2Y641F/+) for tumor growth inhibition assays. Administer this compound intraperitoneally at 75 mg/kg, monitoring tumor volume and H3K27me3 levels over 21 days .
- Key controls: Compare with wild-type EZH2 inhibitors (e.g., GSK126) and validate specificity using Ezh1-knockout models .
Q. How does this compound's enzymatic inhibition profile compare to other EZH2 inhibitors (e.g., GSK126, UNC1999)?
Methodological guidance:
- Conduct kinase inhibition assays with recombinant EZH2 (IC50 = 11 nM for this compound vs. 24 nM for GSK126) .
- Use isothermal titration calorimetry (ITC) to assess binding affinity and selectivity. This compound's pyridone-pyrazolopyridine core shows enhanced potency in mutant EZH2-driven cancers .
- Data interpretation: Prioritize inhibitors with >5x selectivity for mutant vs. wild-type EZH2 to minimize off-target effects .
Advanced Research Questions
Q. What strategies optimize this compound delivery in drug-resistant tumors with heterogeneous EZH2 expression?
Methodological guidance:
- Nanoparticle encapsulation : Use PEG-PLGA nanoparticles to improve this compound bioavailability. Monitor pharmacokinetics (Cmax, AUC) via LC-MS/MS in plasma/tissue .
- Combination therapy : Co-administer with BRAF inhibitors (e.g., Dabrafenib) in B-RafV600E/PtenL/+ models. Assess synergy via Chou-Talalay analysis (combination index <1) .
- Experimental design: Include dose-escalation cohorts (25–100 mg/kg) and longitudinal H3K27me3 immunohistochemistry .
Q. How do epigenetic remodeling dynamics post-JQEZ5 treatment influence tumor microenvironment (TME) reprogramming?
Methodological guidance:
- Single-cell RNA-seq : Profile immune cell infiltration (CD8+ T cells, Tregs) in this compound-treated vs. control tumors. Use Seurat for clustering and Monocle3 for trajectory analysis .
- ChIP-seq : Map genome-wide H3K27me3 redistribution after 72-hour this compound exposure. Compare with GSK126-treated samples to identify compound-specific epigenetic signatures .
- Data contradiction resolution: Validate findings using orthogonal methods (e.g., CUT&Tag for low-input samples) .
Q. What mechanisms underlie contradictory efficacy data between in vitro and in vivo this compound studies?
Methodological guidance:
- Pharmacodynamic-pharmacokinetic (PD-PK) modeling : Correlate plasma this compound concentrations (AUC0–24h) with intratumoral H3K27me3 suppression .
- Stromal interaction analysis : Co-culture tumor cells with fibroblasts to mimic in vivo TME. Use transwell assays to quantify this compound penetration .
- Critical variables: Adjust for tumor hypoxia (pO2 < 5 mmHg) and albumin binding effects in vitro .
Q. Data Analysis & Reproducibility
Q. How to standardize H3K27me3 quantification across labs when assessing this compound efficacy?
Methodological guidance:
Properties
IUPAC Name |
N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N8O2/c1-6-7-21-14-20(4)34-30(40)24(21)17-32-29(39)23-15-26(35-28-25(23)18-33-38(28)19(2)3)22-8-9-27(31-16-22)37-12-10-36(5)11-13-37/h8-9,14-16,18-19H,6-7,10-13,17H2,1-5H3,(H,32,39)(H,34,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTWDAYNGMMHLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CN=C(C=C4)N5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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